

# Spectroscopic Analysis of Aromatic Compounds: A Technical Guide Featuring 1-Bromo-4-propylbenzene

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Compound of Interest

Compound Name: 1-Bromo-4-propylsulfanylbenzene

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Disclaimer: Spectroscopic data for the requested compound, **1-Bromo-4- propylsulfanylbenzene**, was not readily available in public databases at the time of this report.

This guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the structurally similar compound, **1-Bromo-4-propylbenzene** (CAS No. 588-93-2), as a representative example for researchers, scientists, and drug development professionals.

#### Introduction

Spectroscopic analysis is a cornerstone of modern chemical research and drug development, providing critical insights into molecular structure and purity. This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-4-propylbenzene. The methodologies for acquiring this data are also described to provide a comprehensive resource for laboratory professionals.

# Spectroscopic Data for 1-Bromo-4-propylbenzene

The following sections present the key spectroscopic data for 1-Bromo-4-propylbenzene, summarized in tabular format for clarity and ease of comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.



Table 1: <sup>1</sup>H NMR Spectroscopic Data for 1-Bromo-4-propylbenzene

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.37	d	2H	8.4	Ar-H (ortho to Br)
7.02	d	2H	8.4	Ar-H (ortho to propyl)
2.52	t	2H	7.6	-CH <sub>2</sub> - (benzylic)
1.60	sextet	2H	7.5	-CH <sub>2</sub> -
0.91	t	3H	7.4	-СНз

Solvent: CDCl<sub>3</sub>, Reference: TMS. Data sourced from publicly available spectra.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 1-Bromo-4-propylbenzene[1][2]

Chemical Shift (δ) ppm	Assignment
141.2	Ar-C (quaternary, attached to propyl)
131.5	Ar-CH (ortho to Br)
130.3	Ar-CH (ortho to propyl)
119.8	Ar-C (quaternary, attached to Br)
37.8	-CH <sub>2</sub> - (benzylic)
24.3	-CH₂-
13.8	-CH₃

Solvent: CDCl<sub>3</sub>. Data sourced from publicly available spectra.[1][2]

## **Infrared (IR) Spectroscopy**



IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Bromo-4-propylbenzene[3]

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
3050-2850	Strong	C-H stretch	Alkyl (propyl)
1590-1450	Medium-Strong	C=C stretch	Aromatic ring
1070-1010	Strong	C-Br stretch	Aryl bromide
820	Strong	C-H bend	1,4-disubstituted (para) benzene

Sample preparation: Liquid film.[2]

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-4-propylbenzene, the presence of bromine is distinguished by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[4][5]

Table 4: Mass Spectrometry Data for 1-Bromo-4-propylbenzene (Electron Ionization)[4][5][6]

m/z	Relative Intensity (%)	Assignment
198/200	~95 / 95	[M]+ / [M+2]+ (Molecular ion)
170/172	100 / 100	[M - C₂H₅] <sup>+</sup> (Base Peak)
119	~40	[C <sub>9</sub> H <sub>11</sub> ] <sup>+</sup>
91	~60	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)

# **Experimental Protocols**

The following are generalized protocols for the spectroscopic techniques cited.



#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube.[7] For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves.[8]
  - Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming.
  - ¹H NMR: A standard one-pulse experiment is typically run. Key parameters include the number of scans (ns), acquisition time (at), and relaxation delay (d1).
  - <sup>13</sup>C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[9] This often requires a larger number of scans due to the low natural abundance of <sup>13</sup>C.[9]
- Data Processing: The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to TMS at 0 ppm).

#### **FT-IR Spectroscopy Protocol**

- Sample Preparation (Neat Liquid): As 1-Bromo-4-propylbenzene is a liquid, the simplest
  method is to place a small drop of the pure sample between two salt plates (e.g., KBr or
  NaCl) to form a thin film.
- Background Spectrum: Run a background scan with the empty salt plates in the sample holder. This is done to subtract the absorbance from the instrument optics and atmospheric CO<sub>2</sub> and water vapor.[10]
- Sample Analysis: Place the sample-loaded plates into the spectrometer.



• Data Acquisition: An infrared beam is passed through the sample. The instrument records the interference pattern of the transmitted light, which is then converted to an IR spectrum via a Fourier Transform.[10] The spectrum is typically plotted as percent transmittance versus wavenumber (cm<sup>-1</sup>).

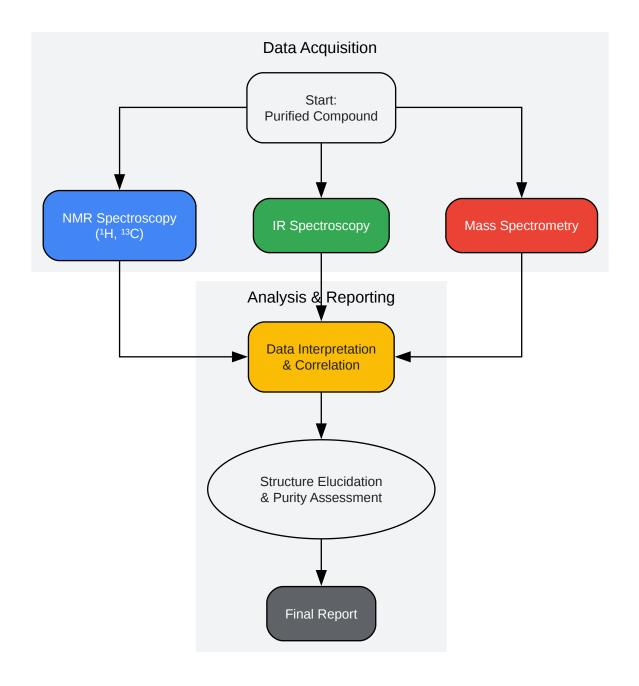
## **Mass Spectrometry (Electron Ionization) Protocol**

- Sample Introduction: Introduce a small, pure sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.[11]
- Ionization (Electron Ionization EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of EI causes the molecular ions to fragment into smaller, characteristic ions. This fragmentation pattern is crucial for structure elucidation.[13]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
   [14]
- Detection: An electron multiplier detects the separated ions, and the signal is processed by a computer to generate a mass spectrum, which plots relative abundance against m/z.[14]

## **Visualization of Analytical Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound.





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Caption: General workflow for spectroscopic analysis of an organic compound.

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